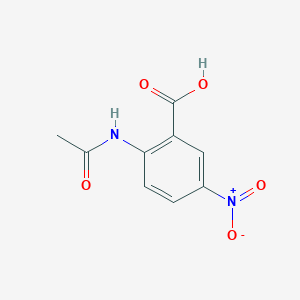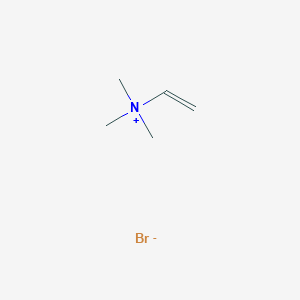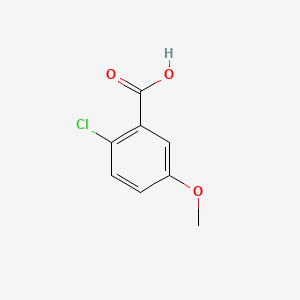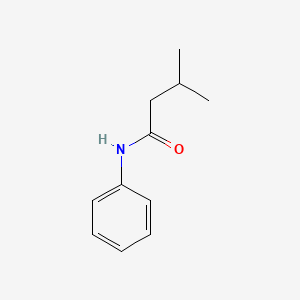
2-Isopropylbenzenethiol
Vue d'ensemble
Description
2-Isopropylbenzenethiol, also known as 2-Isopropylthiophenol, is a chemical compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .
Molecular Structure Analysis
The molecular structure of 2-Isopropylbenzenethiol consists of a benzene ring substituted with an isopropyl group (CH(CH3)2) and a thiol group (SH) .
Physical And Chemical Properties Analysis
2-Isopropylbenzenethiol is a liquid at room temperature . It has a boiling point of 220°C and a density of 1.005 g/mL at 25°C . The refractive index is 1.5579 .
Applications De Recherche Scientifique
Chemical Research Insights
2-Isopropylbenzenethiol has implications in chemical research, particularly in studies involving ring strain and the formation of diyls (diradicals). For instance, research by Wittig (1980) explored how ring strain affects the formation of diyls with the accumulation of phenyl groups at neighboring carbon atoms, a principle that can be relevant in understanding the behavior of 2-Isopropylbenzenethiol (Wittig, 1980).
Environmental Impact
The presence of 2-Isopropylbenzenethiol in environmental contexts, particularly in water bodies, is a topic of interest. Kimura et al. (2014) developed a method for the analysis of preservatives and antimicrobials in water, including 2-Isopropylbenzenethiol, indicating its relevance in environmental chemistry and pollution studies (Kimura et al., 2014).
Synthesis and Applications in Organic Chemistry
In organic chemistry, 2-Isopropylbenzenethiol plays a role in the synthesis of various compounds. For example, Kobayashi et al. (2006) described a new synthesis of 4H-1,4-benzothiazine derivatives based on ring closure of (2-isocyanophenylthio)methyl anions, which involves 2-Isopropylbenzenethiol (Kobayashi et al., 2006).
Coordination Chemistry and Luminescence
The coordination chemistry of compounds related to 2-Isopropylbenzenethiol, like dipyridylbenzene, is significant for their luminescent properties. Williams (2009) provided insights into the luminescence properties of complexes involving these compounds, which could be relevant to understanding the properties of 2-Isopropylbenzenethiol-related compounds (Williams, 2009).
Inactivation of SARS-CoV-2
A study by Welch et al. (2020) on the inactivation of SARS-CoV-2 includes an analysis of common chemicals, possibly including derivatives of 2-Isopropylbenzenethiol, for their effectiveness in inactivating the virus, indicating its potential use in virology and public health research (Welch et al., 2020).
Safety And Hazards
2-Isopropylbenzenethiol is classified as a combustible liquid and causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
2-propan-2-ylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRUXIMTJVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211670 | |
| Record name | Benzenethiol, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylbenzenethiol | |
CAS RN |
6262-87-9 | |
| Record name | Benzenethiol, 2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6262-87-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenethiol, 2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenethiol, 2-(1-methylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)








![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)

